

# Reviparin's Role in Thromboembolic Prophylaxis Following Orthopedic Surgery: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Clivarin |           |
| Cat. No.:            | B7824994 | Get Quote |

An objective evaluation of reviparin's efficacy and safety in the prevention of venous thromboembolism (VTE) for patients undergoing major orthopedic procedures, benchmarked against other low-molecular-weight heparins (LMWHs) and newer oral anticoagulants.

Reviparin sodium, a low-molecular-weight heparin (LMWH), plays a crucial role in preventing thromboembolic events such as deep vein thrombosis (DVT) and pulmonary embolism (PE) in high-risk patients, including those undergoing major orthopedic surgery.[1] Its primary mechanism of action involves enhancing the activity of antithrombin III, which in turn inactivates key clotting factors, most notably Factor Xa and to a lesser extent, thrombin (Factor IIa).[1][2][3] This targeted inhibition of the coagulation cascade effectively prevents the formation of blood clots.[2] Reviparin exhibits a higher ratio of anti-Xa to anti-IIa activity compared to unfractionated heparin, contributing to its predictable anticoagulant response and favorable safety profile.[1][2]

# **Comparative Efficacy of Reviparin**

Clinical evidence demonstrates that reviparin is an effective agent for VTE prophylaxis in orthopedic surgery, with efficacy comparable to other established anticoagulants. A prospective, double-blind, double-dummy study involving 498 patients undergoing total hip replacement found reviparin (4,200 IU anti-Xa) to be as effective as enoxaparin (40mg), another widely used LMWH.[3][4] In the intent-to-treat analysis of 460 patients with evaluable venograms, the incidence of DVT was 12% in the reviparin group and 10% in the enoxaparin



group, with the incidence of proximal DVT being 6% in both groups, indicating clinical equivalence.[4]

| Study/Me<br>ta-<br>analysis    | Interventi<br>on Group<br>(Revipari<br>n) | Comparis<br>on Group<br>(Enoxapa<br>rin)           | Patient<br>Populatio<br>n    | Primary<br>Efficacy<br>Endpoint         | Outcome:<br>Reviparin<br>Group | Outcome:<br>Comparis<br>on Group |
|--------------------------------|-------------------------------------------|----------------------------------------------------|------------------------------|-----------------------------------------|--------------------------------|----------------------------------|
| Reviparin<br>Study<br>Group[4] | 4200 IU<br>anti-Xa<br>(n=230)             | 40mg<br>(approx.<br>4000 IU<br>anti-Xa)<br>(n=230) | Total Hip<br>Replaceme<br>nt | Venographi<br>cally<br>confirmed<br>DVT | 12%<br>(27/230)                | 10%<br>(22/230)                  |
| Reviparin<br>Study<br>Group[4] | 4200 IU<br>anti-Xa<br>(n=230)             | 40mg<br>(approx.<br>4000 IU<br>anti-Xa)<br>(n=230) | Total Hip<br>Replaceme<br>nt | Proximal<br>DVT                         | 6%                             | 6%                               |

## **Broader Context: LMWHs vs. Other Anticoagulants**

Meta-analyses comparing LMWHs as a class against newer oral anticoagulants like the Factor Xa inhibitor rivaroxaban provide a broader perspective on current thromboprophylaxis strategies. Multiple studies have shown that in major orthopedic surgeries, rivaroxaban is more effective than LMWHs (specifically enoxaparin in most trials) in preventing VTE.[5][6][7] For instance, a meta-analysis of six randomized controlled trials showed a lower risk of VTE with rivaroxaban compared to enoxaparin in various orthopedic surgeries (RR: 0.51).[5] However, this superior efficacy is sometimes associated with a nuanced safety profile regarding bleeding events.[5][7]



| Meta-<br>Analysis/Co<br>mparison             | Intervention<br>Group | Compariso<br>n Group                | Patient<br>Population              | Key<br>Efficacy<br>Finding                                                                 | Key Safety<br>Finding                                                                                          |
|----------------------------------------------|-----------------------|-------------------------------------|------------------------------------|--------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Sobieraj et al.<br>(Systematic<br>Review)[8] | LMWHs                 | Unfractionate<br>d Heparin<br>(UFH) | Major<br>Orthopedic<br>Surgery     | LMWHs<br>showed fewer<br>PEs and total<br>DVTs<br>compared to<br>UFH.[8]                   | LMWHs were associated with fewer major bleeding events and less heparininduced thrombocytop enia than UFH.[8]  |
| Sobieraj et al.<br>(Systematic<br>Review)[8] | LMWHs                 | Factor Xa<br>Inhibitors             | Major<br>Orthopedic<br>Surgery     | LMWHs were associated with more major VTEs, PEs, and total DVTs than Factor Xa inhibitors. | LMWHs resulted in fewer major bleeding events compared to Factor Xa inhibitors.[8]                             |
| Zhu et al.<br>(Meta-<br>Analysis)[9]         | Rivaroxaban           | LMWH                                | Non-major<br>Orthopedic<br>Surgery | No<br>statistically<br>significant<br>difference in<br>preventing<br>VTE (RR<br>0.80).[9]  | No<br>statistically<br>significant<br>difference in<br>the incidence<br>of bleeding<br>events (RR<br>1.15).[9] |
| Anonymous<br>(Meta-<br>Analysis)[7]          | Rivaroxaban           | Enoxaparin                          | Orthopedic<br>Surgery              | Rivaroxaban<br>significantly<br>reduced the<br>risk of VTE                                 | No significant difference in the incidence of major                                                            |



and all-cause bleeding was mortality (RR found = 0.38) between the compared to two groups enoxaparin. (RR = 0.97).

# **Experimental Protocols**

Reviparin vs. Enoxaparin in Total Hip Replacement (Reviparin Study Group)[4]

- Study Design: A prospective, double-blind, double-dummy, randomized controlled trial.
- Patient Population: 498 patients scheduled for elective total hip replacement.
- Intervention:
  - Reviparin Group: Subcutaneous injection of 4,200 IU anti-Xa reviparin preoperatively.
  - Enoxaparin Group: Subcutaneous injection of 40mg (approximately 4,000 IU anti-Xa) enoxaparin preoperatively.
- Primary Efficacy Endpoint: The main measure for effectiveness was the occurrence of deep vein thrombosis (DVT) as confirmed by venography.[4]
- Primary Safety Endpoint: The primary safety outcome was the incidence of clinically significant bleeding during the treatment period.[4]

## **Visualizing the Science**

To better understand the underlying mechanisms and study designs, the following diagrams illustrate the coagulation cascade targeted by reviparin and the workflow of a typical clinical trial evaluating its efficacy.





### Click to download full resolution via product page

 ${\bf Caption: Mechanism\ of\ Action\ of\ Reviparin\ in\ the\ Coagulation\ Cascade.}$ 





Click to download full resolution via product page

Caption: Standardized Workflow for an Orthopedic Surgery Anticoagulant Trial.



## Conclusion

Reviparin is a well-established LMWH with proven efficacy for the prevention of VTE in patients undergoing major orthopedic surgery, demonstrating a performance profile equivalent to that of enoxaparin. While newer oral anticoagulants like rivaroxaban have shown superior efficacy in some meta-analyses, LMWHs like reviparin remain a crucial therapeutic option, offering a balance of effectiveness and a well-documented safety profile. The choice of anticoagulant should be guided by individual patient risk factors, surgical procedure, and clinical guidelines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is Reviparin Sodium used for? [synapse.patsnap.com]
- 2. What is the mechanism of Reviparin Sodium? [synapse.patsnap.com]
- 3. Reviparin: a review of its efficacy in the prevention and treatment of venous thromboembolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of two low-molecular-weight heparins for the prevention of postoperative venous thromboembolism after elective hip surgery. Reviparin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rivaroxaban versus enoxaparin for thromboprophylaxis in orthopedic surgery: A metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rivaroxaban for thromboprophylaxis in patients undergoing major orthopedic surgery PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative effectiveness of low-molecular-weight heparins versus other anticoagulants in major orthopedic surgery: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]



To cite this document: BenchChem. [Reviparin's Role in Thromboembolic Prophylaxis
Following Orthopedic Surgery: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b7824994#meta-analysis-of-reviparin-efficacy-in-orthopedic-surgery-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com